molecular formula C10H7BrO3 B2920837 Methyl 4-bromo-1-benzofuran-2-carboxylate CAS No. 1696966-52-5

Methyl 4-bromo-1-benzofuran-2-carboxylate

Cat. No.: B2920837
CAS No.: 1696966-52-5
M. Wt: 255.067
InChI Key: KKFMYBHSHRUCFW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7BrO3. . This compound is characterized by the presence of a bromine atom at the 4-position of the benzofuran ring and a methyl ester group at the 2-position.

Mechanism of Action

Target of Action

Methyl 4-bromobenzofuran-2-carboxylate is a derivative of benzofuran, a compound known for its wide range of biological and pharmacological applications . Benzofuran and its derivatives have been found to be effective antimicrobial agents . The primary targets of these compounds are biomolecules with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .

Mode of Action

Benzofuran derivatives are known to interact with their targets through a process of deesterification . This process involves the removal of an ester group from the compound, resulting in the formation of corresponding deesterified derivatives .

Biochemical Pathways

It’s known that benzofuran derivatives can influence catabolic and anabolic pathways . Catabolic pathways break down larger molecules into smaller ones, releasing energy, while anabolic pathways synthesize larger biomolecules from smaller ones, absorbing energy .

Pharmacokinetics

The bioavailability of similar compounds is often improved through the development of derivatives that allow for once-daily dosing .

Result of Action

Benzofuran derivatives are known to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microbes .

Action Environment

The action, efficacy, and stability of Methyl 4-bromobenzofuran-2-carboxylate can be influenced by various environmental factors. For instance, the rate of reaction of similar compounds can be affected by differences in electronegativity . Additionally, the presence of a benzene ring in the compound allows for resonance stabilization, which can influence where substitutions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method involves the bromination of 2-hydroxybenzaldehyde with bromine in the presence of a catalyst to form 4-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to cyclization with an appropriate reagent to form the benzofuran ring. Finally, esterification with methanol in the presence of an acid catalyst yields this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-benzofuran-2-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The benzofuran ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-benzofuran-2-carboxylate
  • Methyl 4-fluoro-1-benzofuran-2-carboxylate
  • Methyl 4-iodo-1-benzofuran-2-carboxylate

Uniqueness

Methyl 4-bromo-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity and potency in various applications .

Properties

IUPAC Name

methyl 4-bromo-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFMYBHSHRUCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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